4-(Dimethylamino)thiophene-2-carbaldehyde
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Overview
Description
4-(Dimethylamino)thiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H11NOS. It features a thiophene ring substituted with a dimethylamino group at the 4-position and an aldehyde group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with dimethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the aldehyde group while achieving efficient substitution at the 4-position .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-(Dimethylamino)thiophene-2-carboxylic acid.
Reduction: 4-(Dimethylamino)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)thiophene-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the dimethylamino group can engage in nucleophilic substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylthiophene-2-carbaldehyde: Substituted with a methyl group instead of a dimethylamino group, affecting its electronic properties and reactivity.
Uniqueness: 4-(Dimethylamino)thiophene-2-carbaldehyde is unique due to the presence of both an aldehyde and a dimethylamino group, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4-(dimethylamino)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-8(2)6-3-7(4-9)10-5-6/h3-5H,1-2H3 |
InChI Key |
MSFGJXBHIZQATO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CSC(=C1)C=O |
Origin of Product |
United States |
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